molecular formula C17H17N3O4S B3678942 4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B3678942
M. Wt: 359.4 g/mol
InChI Key: LZYWKWHLJTYQSE-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes an ethoxy group, a nitro group, and a carbamothioyl group, makes it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include reactions such as nitration, ethoxylation, and carbamothioylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the nitro group to other functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide include:

  • 4-ethoxy-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide
  • 4-ethoxy-N-[(3-methylphenyl)amino]carbonothioylbenzamide These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of different substituents can significantly affect their properties and applications.

Properties

IUPAC Name

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-24-15-8-7-12(10-14(15)20(22)23)16(21)19-17(25)18-13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWKWHLJTYQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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